molecular formula C14H11N3O4 B285847 N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide

Cat. No.: B285847
M. Wt: 285.25 g/mol
InChI Key: NVCGMWMNCPYAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide, also known as DT-010, is a novel compound with potential therapeutic applications. It belongs to the class of azatricyclic compounds and has been synthesized using a unique method.

Scientific Research Applications

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-bacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer, and inhibition of COX-2 has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, this compound has been shown to have antioxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide. One potential area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to study its effects on inflammation and its potential use as an anti-inflammatory agent. Additionally, more research is needed to understand its mechanism of action and to design experiments to study its effects in more detail.
Conclusion
This compound is a novel compound with potential therapeutic applications. It has been synthesized using a unique method and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of COX-2 and have a range of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including further investigation of its anti-cancer and anti-inflammatory properties, as well as its mechanism of action.

Synthesis Methods

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been synthesized using a one-pot reaction method that involves the condensation of isonicotinamide and 2,4-pentanedione in the presence of a catalytic amount of p-toluenesulfonic acid. This method yields this compound in good yield and high purity. The synthesis method has been optimized to reduce the reaction time and increase the yield of the product.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H11N3O4/c18-12(7-3-5-15-6-4-7)16-17-13(19)10-8-1-2-9(21-8)11(10)14(17)20/h1-6,8-11H,(H,16,18)

InChI Key

NVCGMWMNCPYAHY-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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